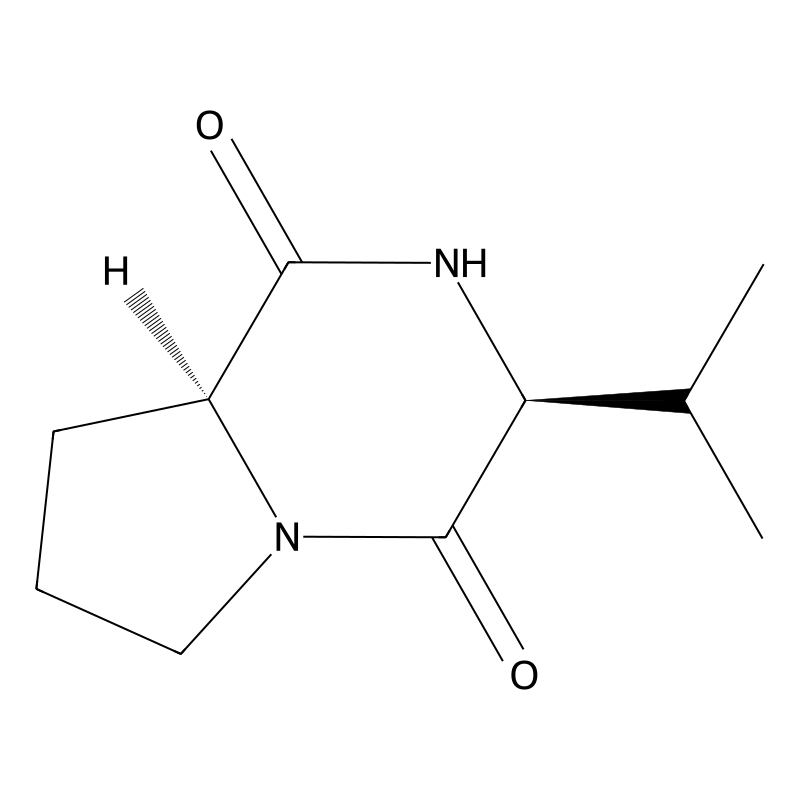

cyclo(L-Pro-L-Val)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Natural Producers and Bioactive Examples

DKPs are produced by a diverse range of organisms. The table below summarizes some characterized DKPs and their natural sources.

Table 1: Examples of Bioactive 2,5-Diketopiperazines and Their Sources

| 2,5-Diketopiperazine (DKP) | Producing Organism | Type of Organism | Reported Bioactivity |

|---|---|---|---|

| Nocardioazines A & B | Nocardiopsis sp. [1] | Marine Actinomycete (Bacterium) | Reverses drug resistance in cancer cell lines [1] |

| Cyclo-(L-Phe-L-Pro) | Bacillus horneckiae-like strain [2] | Bacterium (from marine sponge) | Antimicrobial, antifungal, role in quorum sensing [2] |

| Aspkyncin | Aspergillus aculeatus [3] | Fungus | Novel DKP incorporating L-kynurenine; potential therapeutic applications [3] |

| Brevianamide F | Various Fungi [4] | Fungus | Hepatotoxic [4] |

| Verruculogen | Various Fungi [4] | Fungus | Tremorogenic [4] |

| Spirotryprostatin B | Various Fungi [4] | Fungus | Antimitotic arrest agent [4] |

| Gliotoxin | Various Fungi [4] | Fungus | Cytotoxic [4] |

| Phenylahistin | Various Fungi [4] | Fungus | Anti-cancer microtubule binding [4] |

Biosynthetic Pathways

DKPs are primarily synthesized by two enzymatic pathways. The logical flow of these pathways is summarized in the diagram below.

Two primary enzymatic pathways for DKP biosynthesis.

The nocardioazine pathway exemplifies a distributed biosynthetic process involving multiple genomic loci and unique enzymes [1]:

- Core Scaffold Formation: A cyclodipeptide synthase (CDPS) assembles cyclo-L-Trp-L-Trp [1]

- Stereochemical Inversion: A unique aspartate/glutamate racemase homolog (NozR) acts as a D/L diketopiperazine isomerase, converting the LL-cWW precursor to DD-cWW using a catalytic dyad of cysteine residues [1]

- Prenylation: A phytoene synthase-like (PSL) prenyltransferase (NozPT) catalyzes C3' prenylation of the DD-cWW intermediate [1]

- Methylation: A rare dual-function S-adenosyl-L-methionine (SAM)-dependent methyltransferase (NozMT) performs both N-1' and C3 methylation as the final biosynthetic steps [1]

Key Experimental Methods

Research on DKP natural sources relies on specific experimental workflows, from gene discovery to compound characterization.

Table 2: Key Methodologies for Studying DKP Biosynthesis

| Method Category | Specific Technique | Application in DKP Research |

|---|---|---|

| Gene Cluster Identification | Genome Mining & Bioinformatics | Identifying biosynthetic gene clusters (BGCs) encoding CDPSs, NRPSs, and tailoring enzymes [1] [3] |

| Heterologous Expression | Expression in model hosts (e.g., Streptomyces lividans, Aspergillus nidulans) | Confirming the function of a putative BGC and producing the DKP compound [1] [3] |

| In vitro Biochemistry | Enzyme assays with synthetic substrates; Macromolecular modeling | Characterizing the specific activity of individual enzymes (e.g., NozR isomerase, NozMT methyltransferase) [1] |

| Chemical Analysis | LC-MS/MS, NMR spectroscopy, Chiral chromatography | Identifying and characterizing DKP compounds, determining stereochemistry, and monitoring reactions [1] [2] |

Workflow for Pathway Elucidation: A common approach to characterize a DKP pathway, as demonstrated for nocardioazine B, is outlined below [1]:

A standard workflow for elucidating DKP biosynthetic pathways.

Significance in Drug Discovery

The structural and functional properties of DKPs make them attractive scaffolds for therapeutic development [4] [3]:

- Constrained Scaffolds: DKPs are conformationally constrained and nearly planar, which can enhance binding affinity and selectivity [4]

- Proteolytic Stability: The cyclic structure makes them resistant to degradation by proteases, a desirable property for drug candidates [4]

- Diverse Functionalization: Diversity can be introduced at up to six positions, allowing for extensive optimization in medicinal chemistry campaigns [4]

References

cyclo(L-Pro-L-Val) biological activity discovery

Biological Activities & Mechanisms

Cyclo(L-Pro-L-Val) demonstrates multiple bioactivities, primarily as an antifungal agent and a plant resistance inducer.

| Biological Activity | Observed Effect | Producing Organism | Key Experimental Findings |

|---|---|---|---|

| Antifungal Activity [1] | Inhibition of fungal growth | Pseudomonas aurantiaca IB5-10 [1] | Inhibits the pathogenic fungus Rhizoctonia solani [1]. |

| Induced Resistance in Plants [2] | Suppression of Pine Wilt Disease (PWD) | Bacillus thuringiensis JCK-1233 [2] | Foliar treatment induced defense-related genes (PR-1, etc.) and significantly reduced disease severity in pine seedlings without direct nematicidal action [2]. |

The compound's effectiveness is linked to its structure as a cyclic dipeptide (diketopiperazine). These scaffolds possess extra-rigid conformations, high resistance to enzyme degradation, and increased cell permeability, which contribute to their bioactivity and make them attractive for drug discovery [1].

Detailed Experimental Protocols

Here are the methodologies used to elucidate the activities of cyclo(L-Pro-L-Val) and related compounds.

Protocol for Anti-Phytopathogenic Activity

This method describes how cyclo(L-Pro-L-Val) was identified as an antifungal agent against Rhizoctonia solani [1].

Step 1: Bacterial Cultivation and Metabolite Extraction

- The producing bacterium (e.g., Pseudomonas aurantiaca IB5-10) is cultured in a suitable liquid medium like Tryptic Soy Broth (TSB) [3].

- The culture broth is centrifuged to remove bacterial cells [3].

- The cell-free supernatant is mixed with an organic solvent like ethyl acetate (1:1 v/v) in a separating funnel to extract hydrophobic compounds [3].

- The organic phase is collected, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated using a rotary evaporator to obtain a crude extract [3].

Step 2: Compound Isolation and Identification

Step 3: Antifungal Activity Assay

- The antifungal activity is typically evaluated using a poisoned food technique or a similar assay [1].

- The purified compound or extract is incorporated into Potato Dextrose Agar (PDA) at a specific concentration.

- A mycelial plug of the target fungus (e.g., R. solani) is placed in the center of the PDA plate.

- The plates are incubated, and the inhibition of mycelial growth is measured and compared to an untreated control [1].

Protocol for Induced Resistance in Pine Trees

This protocol outlines how cyclo(L-Pro-L-Val) was shown to induce systemic resistance in pine seedlings against Pine Wilt Disease [2].

Step 1: Treatment of Plant Material

- Pine seedlings are cultivated under controlled greenhouse conditions.

- A solution of the purified cyclo(L-Pro-L-Val) (or a culture suspension of B. thuringiensis JCK-1233) is foliar-sprayed onto the seedlings [2].

Step 2: Gene Expression Analysis (qRT-PCR)

- After treatment, plant tissues are sampled.

- RNA is extracted and used to synthesize complementary DNA (cDNA).

- Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is performed with specific primers for pathogenesis-related (PR) genes (e.g., PR-1, PR-2, PR-3, PR-4, PR-5, PR-6, PR-9, PR-10) [2].

- The expression levels of these defense-related genes in treated plants are compared to those in untreated controls to confirm the induction of the plant's immune response [2].

Step 3: In Vivo Disease Suppression Assay

- Treated and untreated pine seedlings are inoculated with the pine wood nematode (PWN), Bursaphelenchus xylophilus.

- The plants are monitored for the development of disease symptoms.

- Disease severity is recorded and statistically analyzed to confirm the protective effect of the pretreatment with cyclo(L-Pro-L-Val) [2].

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which cyclo(L-Pro-L-Val) induces resistance in plants, as demonstrated in the study on Pine Wilt Disease [2]. This process involves the activation of the plant's innate immune system, leading to a primed defense state.

Diagram of cyclo(L-Pro-L-Val) induced plant defense mechanism.

Research Context and Comparisons

To provide a broader context, the anti-quorum sensing activity of structurally related CDPs is a significant area of research. The following diagram generalizes how CDPs like cyclo(L-Pro-L-Tyr) can interfere with bacterial communication, a mechanism that may be relevant for understanding the full potential of cyclo(L-Pro-L-Val) [4].

Generalized anti-quorum sensing mechanism of cyclic dipeptides.

It is worth noting that the presence or absence of hydroxyl groups on the CDP structure can significantly influence its biological activity and cytotoxicity. For instance, cyclo(L-Pro-L-Phe), which lacks a hydroxyl group, showed stronger virulence factor inhibition but higher cytotoxicity compared to its hydroxylated counterparts [4].

References

Application Notes: Synthesis and Characterization of Cyclo(L-Pro-L-Val)

Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, is a simple yet structurally constrained macrocycle. Its synthesis presents significant challenges due to the ring strain of the 12-membered ring and the potential for epimerization during cyclization [1]. Recent advances in synthetic methodology, particularly direct aminolysis using a β-thiolactone precursor, have enabled efficient production of such constrained structures with high yields and minimal epimerization [1]. These peptides are of great interest due to their diverse biological activities, including antimicrobial and anticancer properties, as demonstrated by related proline-based cyclic dipeptides [2] [3].

Detailed Experimental Protocols

Protocol 1: Conventional Solution-Phase Synthesis of Cyclo(L-Pro-L-Val)

This protocol outlines a traditional approach to synthesizing cyclo(L-Pro-L-Val), adapted from methods used for the analogous cyclic tetrapeptide cyclo(-L-Pro-L-Val-L-Pro-L-Val-) [4].

Linear Precursor Synthesis: The linear peptide sequence

H-L-Pro-L-Val-OHis assembled using standard solution-phase peptide synthesis techniques.- Amino Acid Protection: Utilize

Boc(tert-butoxycarbonyl) for the N-terminus of L-Valine and standard protecting groups for side chains if applicable. The C-terminal Proline can be used with a protecting group suitable for later cleavage and activation. - Coupling Reactions: Activate the C-terminus of N-protected L-Proline using coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The activated Proline is then coupled with the N-protected L-Valine.

- Deprotection: After coupling, the N-terminal Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield the linear dipeptide

H-L-Pro-L-Val-OH[4].

- Amino Acid Protection: Utilize

Macrocyclization: The key and most challenging step is the head-to-tail cyclization of the linear dipeptide.

- Activation and Cyclization: Dissolve the linear precursor

H-L-Pro-L-Val-OHin a mixture of DMF and DCM. Activate the C-terminus with HATU and a base such as DIPEA (N,N-Diisopropylethylamine) at a high dilution (typical concentration of 1-5 mM) to minimize dimerization and oligomerization. Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours [4] [1]. - Reaction Monitoring: Monitor the reaction progress by analytical reversed-phase HPLC or TLC.

- Activation and Cyclization: Dissolve the linear precursor

Purification and Characterization:

- Work-up: Upon completion, quench the reaction, concentrate under reduced pressure, and purify the crude product.

- Purification: Purify the cyclic peptide using preparative reversed-phase HPLC with a C18 column and a water-acetonitrile gradient containing 0.1% formic acid.

- Characterization: Confirm the identity and purity of

cyclo(L-Pro-L-Val)using LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation and NMR spectroscopy to verify the cyclic structure and rule out epimerization [4] [5].

Protocol 2: Modern Synthesis via β-Thiolactone Direct Aminolysis

This innovative method, highly effective for constrained cyclo-tetrapeptides, provides a robust pathway for synthesizing challenging cyclic peptides like cyclo(L-Pro-L-Val) with superior efficiency [1].

Synthesis of Linear β-Thiolactone Precursor: The linear precursor

H-L-Pro-L-Val-β-thiolactoneis prepared. The β-thiolactone moiety at the C-terminus acts as a highly reactive and conformationally constrained activating group.Macrocyclization via Direct Aminolysis:

- Reaction Setup: Dissolve the linear β-thiolactone precursor

H-L-Pro-L-Val-β-thiolactonein PBS buffer (Phosphate Buffered Saline, pH 7.45) at a concentration of 1 mM. Add 1 equivalent of sodium tetraborate decahydrate (Borax) as an additive to facilitate the reaction. - Reaction Conditions: Stir the reaction mixture at ambient temperature for ~8.5 hours. The release of ring strain from the thietane ring drives efficient intramolecular aminolysis between the N-terminal amine and the C-terminal β-thiolactone, forming the cyclic dipeptide with minimal epimerization and oligomerization [1].

- Reaction Monitoring: Monitor the reaction by LC-MS until completion.

- Reaction Setup: Dissolve the linear β-thiolactone precursor

Purification and Characterization:

- Purification: Purify the crude product directly via preparative reversed-phase HPLC.

- Characterization: Analyze the final cyclic dipeptide using LC-MS and NMR to confirm structure and high purity.

The following diagram illustrates the direct aminolysis cyclization workflow using the β-thiolactone strategy:

Comparative Synthesis Data

Table 1: Quantitative Comparison of Cyclo(L-Pro-L-Val) Synthesis Methods

| Synthetic Method | Key Reagent / Condition | Reported Yield (for analogous peptides) | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Conventional (HATU) | HATU, DIPEA, DMF/DCM | ~7% [1] | Uses common peptide coupling reagents; well-established protocol. | Low yield due to ring strain; significant epimerization and oligomerization risk. |

| β-Thiolactone Aminolysis | β-thiolactone, Borax, PBS Buffer | >58% [1] | High yield; minimal epimerization; aqueous buffer system; reduced oligomerization. | Requires synthesis of the β-thiolactone precursor. |

Analytical Quantification Protocol for Biological Matrices

Accurate quantification of cyclic dipeptides in complex biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The following LC-MS/MS method is adapted from protocols used for quantifying bioactive peptides in human synovial fluid [5].

Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of biological matrix (e.g., plasma, synovial fluid), add 300 µL of ice-cold acetonitrile (3:1 solvent-to-sample ratio) to precipitate proteins.

- Vortex vigorously for 1 minute and centrifuge at >10,000 × g for 10 minutes at 4°C.

- Transfer the clear supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

- Reconstitute the dried extract in 100 µL of a water/methanol (95:5) mixture containing 0.1% formic acid for LC-MS/MS analysis [5].

LC-MS/MS Analysis:

- Chromatography:

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: 5% B to 95% B over 10-15 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5-10 µL [5].

- Mass Spectrometry (HESI-MS/MS):

- Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Optimize MS parameters (collision energy, fragmentor voltage) by infusing a pure standard of

cyclo(L-Pro-L-Val). - Use a stable isotope-labeled internal standard for precise quantification [5].

- Chromatography:

Method Validation: The bioanalytical method should be validated for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and recovery according to regulatory guidelines.

Biological Relevance and Applications

While direct studies on cyclo(L-Pro-L-Val) are limited in the provided search results, research on closely related proline-based cyclic dipeptides highlights their significant therapeutic potential.

- Antimicrobial and Antiviral Activity:

cis-cyclo(L-Leu-L-Pro)andcis-cyclo(L-Phe-L-Pro)isolated from Lactobacillus plantarum demonstrate efficacy against multidrug-resistant bacteria and the influenza A (H3N2) virus [2]. The combination of different cyclic dipeptides can show superior effects compared to individual compounds, suggesting a synergistic action [2]. - Anticancer Activity: A consortium of proline-based CDPs, including

cis-cyclo(L-Phe-L-Pro), has shown promising anti-breast cancer activity by inducing G1-phase arrest and mitochondria-mediated apoptosis. These compounds also inhibit cancer stem cell characteristics and reduce tumor volume in mouse models without systemic toxicity [3]. - Conformation-Dependent Bioactivity: The biological activity of cyclic peptides can be highly dependent on their backbone conformation. For instance, the sequence isomer

cyclo(-L-Pro-L-Val-L-Pro-L-Val-)with an L-L-L-L sequence showed different biological effects (retarding stem-growth in rice) compared to its L-D-L-D counterpart (promoting root-growth), linked to its distinctcis-trans-cis-transbackbone conformation [4].

Summary

The synthesis of cyclo(L-Pro-L-Val) exemplifies the progress in peptide chemistry. While conventional coupling methods are viable, the modern β-thiolactone direct aminolysis strategy offers a superior pathway with higher yields and fewer side reactions, making it highly suitable for producing this constrained scaffold for research and drug development [1]. Its quantification in complex media is reliably achieved through robust LC-MS/MS protocols. The demonstrated biological activities of structurally related proline-based cyclic dipeptides—spanning antimicrobial, antiviral, and anticancer effects—underscore the significant potential of cyclo(L-Pro-L-Val) and its analogs as promising therapeutic leads worthy of further investigation [2] [3].

References

- 1. Production of constrained L-cyclo-tetrapeptides by ... [nature.com]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L- ... [frontiersin.org]

- 3. The combined application of cis-cyclo(L-Phe-L-Pro) with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic peptides. XIX. Synthesis, conformation, and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of peptides in human synovial fluid using ... [sciencedirect.com]

Documented Antimicrobial Activities of cyclo(L-Pro-L-Val)

The table below summarizes the known antimicrobial activities of cyclo(L-Pro-L-Val) based on current literature.

| Assay Type / Activity | Tested Organisms / Context | Key Findings / Potency | Citation |

|---|---|---|---|

| Antimicrobial | Plant pathogenic microorganisms (e.g., Rhodococcus fascians LMG 3605); Gram-positive (Gram+) plant pathogens | Shows similar toxicity to chloramphenicol at comparable concentrations; has potential as a biopesticide. | [1] |

| Anti-α-glucosidase | Pediococcus italicum FUN2 (Source organism) | Exhibits inhibitory effects on α-glucosidase activity. | [2] |

| Antiviral (Influenza A/H3N2) | Methanol SPE fractions from Lactobacillus plantarum LBP-K10 culture filtrate | Listed among CDPs with suggested antiviral potential, though its individual contribution to the active fraction was less prominent than other CDPs. | [2] |

Experimental Workflow for Antimicrobial Profiling

Based on the general context from the search results, the following diagram outlines a logical workflow for profiling the antimicrobial activity of a compound like cyclo(L-Pro-L-Val). You can use this as a guide to design your experiments.

Key Experimental Considerations

To help you establish a protocol, here are some specific details and general methodologies derived from the search results:

Compound Sourcing and Preparation: cyclo(L-Pro-L-Val) is a bacterial metabolite that can be sourced from suppliers like InvivoChem for research purposes [1]. For solubility:

- In vitro: It is soluble in DMSO at 100 mg/mL (509.55 mM) [1].

- In vivo: Common formulations for compounds with low water solubility can include mixtures of DMSO, Tween 80, and saline, or using 2-Hydroxypropyl-β-cyclodextrin as a vehicle [1]. The use of cyclodextrins as a drug vehicle has been shown to improve the antitumor effect of CDPs in mouse models, suggesting it is a viable approach for enhancing bioavailability [3].

Reference Methodologies: While a full protocol for cyclo(L-Pro-L-Val) is not available, the search results point to established microbiological methods:

- The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial substances [4].

- Research on similar cyclic dipeptides (e.g., cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro)) often involves plaque-forming assays to evaluate antiviral activity against viruses like influenza A/H3N2 [2].

How to Proceed Without a Full Protocol

Since a dedicated protocol is not available, I suggest you:

- Consult Standard Guidelines: Refer to established standards like the CLSI (Clinical & Laboratory Standards Institute) M07 document for broth dilution methods for bacteria or CLSI M27 for yeast assays [4].

- Adapt from Similar Studies: Use the methodologies described in the cited research on closely related cyclic dipeptides as a template, substituting the compound where appropriate [2] [5].

References

- 1. ( Cyclo - L - Pro - L ) | Bacterial | 2854-40-2 | Invivochem Val [invivochem.com]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L ... [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Cyclodipeptides Target Signal Pathways Involved ... [frontiersin.org]

- 4. Mullinamides A and B, new cyclopeptides produced by the ... [nature.com]

- 5. The Antiproliferative Effect of Cyclodipeptides from ... [pmc.ncbi.nlm.nih.gov]

Compound Characterization & Application Potential

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their diverse biological activities and structural stability [1] [2]. Its potential as a biopesticide stems from its direct toxic effects on plant pathogens.

The table below summarizes the key characteristics of cyclo(L-Pro-L-Val):

| Property | Description |

|---|---|

| IUPAC Name | (3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione [3] |

| CAS Number | 2854-40-2 [1] [3] [4] |

| Molecular Formula | C₁₀H₁₆N₂O₂ [1] [3] [4] |

| Molecular Weight | 196.25 g/mol [1] [3] [4] |

| Chemical Structure | A cyclic dipeptide formed from L-Proline and L-Valine [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [3] [4] |

| Mechanism of Action | Toxic activity against phytopathogenic microorganisms; inhibits Gram-positive phytopathogenic bacteria [1] |

| Potential Application | Development as a biopesticide [1] |

Quantitative Efficacy Data

The biological activity of cyclo(L-Pro-L-Val) has been quantitatively assessed against specific pathogens. For context, its toxicity has been compared to Chloramphenicol, a known antibiotic, and found to be similar at comparable concentrations [1].

The following table summarizes its efficacy profile:

| Assay Type | Target Pathogen/Organism | Key Findings | Citation |

|---|---|---|---|

| Antimicrobial Activity | Phytopathogenic microorganisms (e.g., Rhodococcus fascians LMG 3605) | Shows toxic activity [1] | [1] |

| Antimicrobial Activity | Gram-positive phytopathogenic bacterium | Demonstrates inhibitory effects [1] | [1] |

| Cytotoxicity & Anti-inflammatory | In vitro cell-based assays | Significantly inhibits IKKα/IκBα/NF-κB phosphorylation and iNOS/COX-2 activation in a concentration-dependent manner [4] | [4] |

Experimental Protocol: Evaluating Anti-Phytopathogenic Activity

This protocol outlines a standard method for assessing the efficacy of cyclo(L-Pro-L-Val) against bacterial plant pathogens, based on common microbiological techniques.

Principle: The assay measures the zone of inhibition around a sample-containing disk, which indicates the compound's ability to prevent bacterial growth.

Materials:

- Test Compound: Cyclo(L-Pro-L-Val) (e.g., >98% purity from commercial suppliers like TargetMol, MedChemExpress, or BioCrick) [1] [3] [4].

- Solvent Control: Dimethyl Sulfoxide (DMSO). Prepare a stock solution, for instance, at 90 mg/mL [4].

- Test Microorganism: Gram-positive phytopathogenic bacterium (e.g., Rhodococcus fascians LMG 3605) [1].

- Growth Media: Appropriate agar and broth for the target bacterium (e.g., Mueller-Hinton Agar).

- Equipment: Sterile Petri dishes, micropipettes, sterile filter paper disks (6 mm), incubator.

Procedure:

- Inoculum Preparation: Adjust the turbidity of a bacterial broth culture to match a 0.5 McFarland standard.

- Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate using a sterile swab.

- Disk Application: Aseptically place sterile filter paper disks on the inoculated agar.

- Compound Application: Apply a specific volume (e.g., 10 μL) of the cyclo(L-Pro-L-Val) solution to the disk. A DMSO-only disk serves as the negative control, and a known antibiotic disk serves as the positive control (e.g., Chloramphenicol) [1].

- Diffusion and Incubation: Allow the plates to stand for a pre-diffusion period (e.g., 30 minutes at room temperature), then incubate at the optimal temperature for the test bacterium (e.g., 37°C for 16-18 hours).

- Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a caliper.

Advanced Protocol: Solid-Phase Extraction from Culture

This advanced protocol describes a high-throughput method for isolating and purifying cyclo(L-Pro-L-Val) and similar cyclic dipeptides from bacterial culture filtrates, optimizing yield for downstream testing [2].

Principle: Use C18-based solid-phase extraction (SPE) with a methanol gradient to selectively elute cyclic dipeptides like cyclo(L-Pro-L-Val) from the crude culture filtrate.

Materials:

- Source: Culture Filtrate (CF) of a producing bacterium (e.g., Lactobacillus plantarum LBP-K10).

- SPE Cartridges: C18-based solid-phase extraction cartridges.

- Eluents: Water, and methanol in water (5% to 50% v/v in 5% increments).

- Equipment: Vacuum manifold, centrifuge, HPLC vials.

Procedure:

- Conditioning: Condition the C18 SPE cartridge with methanol followed by equilibrating with water or a weak buffer.

- Loading: Load the clarified and acidified culture filtrate onto the cartridge.

- Washing: Wash with 5-30% methanol to remove impurities and organic acids.

- Elution: Elute the target compounds stepwise with a methanol gradient from 35% to 50% methanol. Collect individual fractions (MeSPEfs), for example, MeSPEf-35, MeSPEf-40, etc [2].

- Concentration and Analysis: Evaporate the methanol from the collected fractions and reconstitute the residue in a suitable solvent (e.g., DMSO). The 35-45% methanol fractions are expected to contain the bioactive cyclic dipeptides and can be screened for antimicrobial activity [2].

Molecular Mechanism of Action

While the exact pesticidal mechanism is an area of ongoing research, cyclo(L-Pro-L-Val) has demonstrated a potent anti-inflammatory effect in biochemical studies by inhibiting the NF-κB signaling pathway [4]. This pathway is critical in regulating immune and stress responses in plants and animals. The diagram below illustrates this mechanism, which may contribute to its role in mitigating pathogen-induced plant stress.

Workflow for Biopesticide Development

The following diagram outlines a comprehensive workflow from the initial isolation of cyclo(L-Pro-L-Val) to the final evaluation of its biopesticidal efficacy, integrating the protocols described above.

Conclusion and Future Perspectives

Cyclo(L-Pro-L-Val) is a promising candidate for biopesticide development, demonstrating direct toxicity against key plant pathogens. Its activity against Gram-positive bacteria like R. fascians and its ability to modulate key inflammatory pathways underscore its potential. Future work should focus on field trials, formulation development for stability and delivery, and further elucidation of its specific mode of action against a broader range of plant pathogens.

References

Comprehensive Application Notes and Protocols: cyclo(L-Pro-L-Val) against Gram-Positive Plant Pathogens

Introduction

cyclo(L-Pro-L-Val) (CAS No. 2854-40-2) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their structural stability and diverse biological activities. It has emerged as a promising candidate for agricultural applications due to its potent activity against various Gram-positive plant pathogens [1] [2]. These naturally occurring compounds are produced by several microorganisms, including Lysobacter capsici AZ78, Streptomyces spp., and others, highlighting their role in microbial defense and their potential as eco-friendly biopesticides [3] [4]. The following document provides detailed application notes, experimental protocols, and mechanistic insights to support researchers in evaluating and utilizing cyclo(L-Pro-L-Val).

Biological Activity Summary

cyclo(L-Pro-L-Val) exhibits a dual mode of action, combining direct antimicrobial activity with the ability to induce the plant's own defense system, known as systemic acquired resistance (SAR) [5].

Direct Antimicrobial Activity

The table below summarizes the quantitative efficacy of cyclo(L-Pro-L-Val) against specific plant pathogens.

Table 1: Direct Antimicrobial Activity of cyclo(L-Pro-L-Val)

| Pathogen / Organism | Assay Type | Activity / Result | Reference / Context |

|---|---|---|---|

| Rhodococcus fascians LMG 3605 | Toxicity assay | Showed similar toxicity to chloramphenicol at comparable concentrations. [2] [3] | |

| Gram-positive plant pathogens | General activity | Inhibits growth of various Gram-positive plant pathogens. [2] [6] | |

| Bacillus cereus TISTR687 | Minimum Inhibitory Concentration (MIC) | MIC: 256 µg/mL [4] | |

| Bacillus subtilis TISTR008 | Minimum Inhibitory Concentration (MIC) | MIC: 128 µg/mL [4] | |

| Staphylococcus aureus TISTR885 | Minimum Inhibitory Concentration (MIC) | MIC: 256 µg/mL [4] | |

| Streptomyces antimicrobicus BN122 (Endophyte) | Source organism | Produces bioactive cyclo(L-Pro-L-Val). [4] |

Plant Defense Induction

Research on related cyclodipeptides, such as cyclo(L-Pro-L-Pro), has demonstrated their ability to prime plant immune responses, suggesting a possible similar role for cyclo(L-Pro-L-Val) [5].

Key Induced Defense Responses include:

- Stomatal closure: A physical barrier against pathogen entry.

- Production of reactive oxygen species (ROS): A rapid defense signaling event.

- Cytosolic Ca²⁺ and nitric oxide (NO) production: Key secondary messengers in defense signaling.

- Up-regulation of defense genes: Specifically, the Pathogenesis-Related gene PR-1a.

- Increase in cellular salicylic acid (SA) levels: A central hormone in the Systemic Acquired Resistance (SAR) pathway [5].

The following diagram illustrates the conceptual framework of its dual mode of action, combining direct antimicrobial effects with the induction of plant systemic resistance.

Experimental Protocols

Protocol: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microbiological methods and specific research applications [3] [4].

I. Principle The MIC is the lowest concentration of an antimicrobial compound that prevents visible growth of a microorganism. It is a standard measure for evaluating compound efficacy in vitro.

II. Materials

- Test compound: cyclo(L-Pro-L-Val) (≥98% purity) [2].

- Solvent: Dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid cytotoxicity [1] [2].

- Bacterial strains: Target Gram-positive plant pathogens (e.g., Rhodococcus fascians, Bacillus spp.).

- Growth medium: Appropriate broth (e.g., Mueller-Hinton, Tryptic Soy Broth).

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for measuring optical density at ~600 nm).

III. Procedure

- Stock Solution Preparation: Dissolve cyclo(L-Pro-L-Val) in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

- Broth Dilution: Perform two-fold serial dilutions of the stock solution in the growth medium across the microtiter plate. Ensure the DMSO concentration is normalized in all wells.

- Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard, then dilute in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.

- Incubation: Seal the plate and incubate at the optimal temperature for the test pathogen (e.g., 28°C for many plant pathogens) for 16-24 hours.

- Growth Assessment: Determine visible growth or measure the Optical Density (OD) at 600 nm. The MIC is the lowest compound concentration that inhibits visible growth, showing clear medium compared to the growth control.

IV. Key Considerations

- Include a growth control (inoculum without compound) and a sterility control (medium only).

- Include a positive control (e.g., chloramphenicol) to validate the assay [3].

- To determine the Minimum Bactericidal Concentration (MBC), subculture broth from clear wells onto agar plates. The MBC is the lowest concentration that kills ≥99.9% of the inoculum [4].

Protocol: In Vivo Plant Protection Assay

This protocol evaluates the efficacy of cyclo(L-Pro-L-Val) in reducing disease severity in a whole-plant system [5].

I. Principle This assay tests the compound's ability to protect plants from pathogen infection, evaluating both direct antimicrobial effects and induced resistance.

II. Materials

- Plant Material: Suitable model plants (e.g., Nicotiana benthamiana).

- Pathogen: Virulent strain of a Gram-positive plant pathogen.

- Treatment Solutions: cyclo(L-Pro-L-Val) formulated for plant application (see Section 3.3). A negative control (e.g., formulation solvent) is mandatory.

III. Procedure

- Plant Growth: Grow plants under controlled conditions to a standardized age and size.

- Compound Application:

- Preventive Treatment: Apply the compound solution (e.g., by spray or soil drench) 24-48 hours before pathogen challenge.

- Therapeutic Treatment: Apply the compound after pathogen inoculation to assess curative potential.

- Pathogen Challenge: Inoculate plants with the pathogen using a standardized method (e.g., spray, injection).

- Disease Assessment: Monitor plants over 7-14 days. Score disease severity using a standardized scale (e.g., 0 for no symptoms, 5 for severe wilting/necrosis). Compare disease index between treated and control groups.

- Gene Expression Analysis (Optional): To confirm induction of SAR, use qRT-PCR to measure the expression level of defense marker genes like PR-1a in treated versus control plants [5].

IV. Key Considerations

- Maintain consistent environmental conditions (humidity, temperature, light) throughout the experiment.

- Use a randomized block design with sufficient replicates for statistical analysis.

Protocol: Formulation and Solubility Guidelines

Proper formulation is critical for in vivo application and handling in the lab [1] [2].

Table 2: Formulation and Solubility of cyclo(L-Pro-L-Val)

| Application Route | Formulation Composition (v/v) | Final Working Concentration Example | Notes |

|---|---|---|---|

| In Vitro Stock | 100 mg/mL in DMSO | 10-100 mM | Clear, colorless solution. Stable at -20°C for months. [1] |

| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 2.5 mg/mL | For small animal studies. [1] [2] |

| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 2.5 mg/mL | Alternative injectable formulation. [2] |

| Oral 1 | Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) | 2.5 mg/mL | Forms a stable suspension for oral gavage in animals. [1] [2] |

| Foliar Spray | Suspend in 0.2% Carboxymethyl cellulose or 0.25% Tween 80 | To be determined empirically | Common formulation for plant application. Ensure even coverage. |

Mechanism of Action: Signaling Pathways

The bioactivity of cyclo(L-Pro-L-Val) involves complex interactions at the molecular level. The following diagram integrates known and proposed mechanisms based on current research.

References

- 1. Cyclo( L - Pro - L - Val ) 2854-40-2_Bacterial_Anti-infection_Signaling... [peptidedb.com]

- 2. Cyclo( L - Pro - L - Val ) | Bacterial | 2854-40-2 | Invivochem [invivochem.com]

- 3. Bacterial Lipodepsipeptides and Some of Their Derivatives and Cyclic... [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial and Anticancer Properties of Diketopiperazines from... [scialert.net]

- 5. Induction of systemic disease resistance in Nicotiana ... [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo(L-Pro-L-Val) [immunomart.com]

cyclo(L-Pro-L-Val) solubility DMSO methanol

Solubility Data for Cyclo(L-Pro-L-Val)

The following table summarizes the key quantitative solubility data available for Cyclo(L-Pro-L-Val) from a commercial supplier's analysis [1].

| Solvent | Concentration Achieved | Solution Conditions & Notes |

|---|---|---|

| DMSO | 50 mg/mL (254.78 mM) | Requires ultrasonic assistance; the solution is hygroscopic (absorbs moisture from the air). Use newly opened DMSO for best results [1]. |

| Water | Information missing | Solubility in water is not explicitly stated in the available data [1]. |

| Ethanol | Information missing | Solubility in ethanol is not explicitly stated in the available data [1]. |

| Methanol | Information missing | Solubility in methanol is not explicitly stated in the available data [1]. |

Experimental Protocols

Here are detailed methodologies for handling Cyclo(L-Pro-L-Val) in a research setting, based on the data available.

Protocol 1: Preparing a Stock Solution in DMSO

This protocol is for creating a concentrated stock solution, commonly used for in vitro assays [1].

- Calculation: Determine the mass of Cyclo(L-Pro-L-Val) needed to achieve the desired concentration and volume (e.g., 50 mg/mL).

- Weighing: Accurately weigh the required amount of the compound.

- Solvent Addition: Add the appropriate volume of freshly opened, anhydrous DMSO to the compound.

- Dissolution: Sonicate the mixture to aid in dissolving the powder completely.

- Storage: Aliquot the prepared stock solution into smaller volumes and store it at -20°C. Avoid repeated freeze-thaw cycles to maintain stability. Under these conditions, the stock solution is typically stable for about one month [1].

Protocol 2: Cell Viability (MTT) Assay

This protocol, derived from a published study on cyclic dipeptides, can be used to assess the cytotoxicity of Cyclo(L-Pro-L-Val) [2].

- Cell Seeding: Plate colorectal cancer HT-29 cells (or your cell line of interest) in a 96-well plate and allow them to adhere overnight.

- Treatment: Prepare serial dilutions of Cyclo(L-Pro-L-Val) from the DMSO stock solution in the cell culture medium. Treat the cells with these solutions for a set period (e.g., 48 hours).

- Viability Measurement: Add MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will convert MTT into purple formazan crystals.

- Solubilization and Analysis: Dissolve the formazan crystals with a solvent (like isopropanol) and measure the absorbance using a microplate reader. The absorbance value correlates with the number of viable cells [2].

The experimental workflow for these protocols can be visualized as follows:

Biological Activity & Research Context

Understanding the compound's bioactivity is crucial for designing relevant experiments.

- Cytotoxic Activity: Cyclo(L-Pro-L-Val) has demonstrated dose-dependent cytotoxicity. In one study, treatment of suspension cells with 10, 20, and 30 μg/mL of the compound for 48 hours resulted in 65%, 73%, and 80% cell lethality, respectively [1].

- Research Applications: This diketopiperazine is a metabolite of interest in cancer research. A study in Scientific Reports isolated it from the bacterium Exiguobacterium acetylicum and evaluated its potential to induce apoptosis (programmed cell death) in colorectal cancer cells, showing significant inhibition of cell viability [2].

Critical Notes for Researchers

- Solubility Gaps: The provided data is specific to DMSO. No quantitative solubility data is available for methanol or ethanol in the search results. This is a significant gap for formulating the compound in different solvents.

- Handling and Storage: The hygroscopic nature of DMSO solutions is a critical practical consideration, as water absorption can affect concentration and compound stability over time. Proper aliquoting and storage are essential [1].

- Experimental Reproducibility: The cited cytotoxicity data [1] comes from a supplier's documentation. For rigorous research, these results should be validated and optimized within your specific experimental system.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of cyclo(L-Pro-L-Val) Stock Solutions for Research Applications

Introduction to Cyclic Dipeptides and cyclo(L-Pro-L-Val)

Cyclic dipeptides, also known as diketopiperazines (DKPs), represent the simplest cyclic forms of peptides with remarkable structural rigidity and diverse biological activities. These compounds are characterized by a six-membered lactam ring core formed through the cyclization of two amino acid residues. Among DKPs, proline-containing variants like cyclo(L-Pro-L-Val) have garnered significant research interest due to their enhanced metabolic stability, improved cell permeability, and unique spatial orientation of side chains that facilitate specific interactions with biological targets [1]. The inherent chirality of these compounds, with two stereocenters in the ring structure, makes stereochemical assignment crucial as it directly influences biological activity [2].

cyclo(L-Pro-L-Val), specifically classified as a 2,5-diketopiperazine, has demonstrated significant bioactive potential against plant pathogenic microorganisms, particularly showing toxicity against Gram-positive bacterial pathogens such as R. fascians LMG 3605. Research indicates that its efficacy is comparable to conventional antibiotics like chloramphenicol at equivalent concentrations, suggesting potential applications as a biopesticide or antimicrobial agent in agricultural and pharmaceutical contexts [3]. The compound occurs naturally in various organisms including Chromocleista and Penicillium herquei, but for research purposes, synthetic versions with defined stereochemistry are typically employed to ensure experimental reproducibility [3].

Molecular Properties and Physicochemical Characteristics

Structural Characteristics

cyclo(L-Pro-L-Val) features a rigid diketopiperazine core that confers exceptional stability against enzymatic degradation, a characteristic advantage over linear peptides. The presence of L-valine and L-proline in the cyclic structure creates specific chiral centers that dictate its three-dimensional orientation and biological interactions. The molecular formula is C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol [3]. The compound's structure includes both hydrogen bond donor and acceptor sites, facilitating interactions with biological targets through specific intermolecular bonding [1].

Physicochemical Properties

The following table summarizes key physicochemical parameters of cyclo(L-Pro-L-Val):

Table 1: Physicochemical Properties of cyclo(L-Pro-L-Val)

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ | - |

| Molecular Weight | 196.25 g/mol | - |

| CAS Number | 2854-40-2 | - |

| Hydrogen Bond Donor Count | 1 | Capacity to donate one H-bond |

| Hydrogen Bond Acceptor Count | 2 | Capacity to accept two H-bonds |

| Rotatable Bond Count | 1 | Indicates moderate flexibility |

| LogP | 0.398 | Moderate lipophilicity |

| Heavy Atom Count | 14 | - |

| Complexity | 275 | Relatively complex cyclic structure |

| Defined Atom Stereocenter Count | 2 | Two chiral centers (L-configuration) |

The compound presents as a white to off-white solid powder at room temperature and exhibits moderate lipophilicity (LogP = 0.398), suggesting reasonable solubility in both aqueous and organic solvents [3]. This balanced solubility profile makes it suitable for various biological assay systems. The single rotatable bond indicates significant structural constraint, which contributes to its metabolic stability and predictable conformation in biological systems.

Stock Solution Preparation Protocols

Solubility Profiling

Understanding the solubility characteristics of cyclo(L-Pro-L-Val) is fundamental to developing effective stock solutions for experimental use. The following table provides detailed solubility data in various solvents:

Table 2: Solubility Profile of cyclo(L-Pro-L-Val)

| Solvent | Solubility | Concentration | Applications |

|---|---|---|---|

| DMSO | Freely soluble | 100 mg/mL (509.55 mM) | Primary stock solution, in vitro assays |

| Water | Sparingly soluble | Not specified | Aqueous dilutions limited |

| Ethanol | Moderately soluble | Not specified | Alternative solvent for specific applications |

| Methanol | Moderately soluble | Not specified | Analytical preparations |

As evidenced by the solubility data, DMSO serves as the optimal solvent for preparing concentrated stock solutions of cyclo(L-Pro-L-Val), allowing for concentrations up to 100 mg/mL (509.55 mM) [3]. This high solubility in DMSO facilitates the preparation of concentrated master stocks that can be subsequently diluted into aqueous assay systems while maintaining the compound in solution.

Primary Stock Solution Preparation in DMSO

Materials Required:

- cyclo(L-Pro-L-Val) powder (purity ≥98%) [3]

- Anhydrous DMSO (molecular biology grade)

- Analytical balance (capable of measuring 0.1-10 mg)

- Sterile microcentrifuge tubes (1.5-2.0 mL capacity)

- Piperettes and appropriate tips

- Vortex mixer

- Sonicator (optional)

Step-by-Step Protocol:

- Weighing: Accurately weigh the desired amount of cyclo(L-Pro-L-Val) powder using an analytical balance. For a 10 mL stock solution at 100 mg/mL, measure 1000 mg of compound.

- Solvent Addition: Transfer the weighed compound to an appropriate container and add the required volume of DMSO to achieve the target concentration. For example, add 10 mL DMSO to 1000 mg compound for 100 mg/mL concentration.

- Dissolution: Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C or sonicate for 1-2 minutes to facilitate complete dissolution.

- Quality Assessment: Visually inspect the solution for complete clarity and absence of particulate matter.

- Aliquoting: Divide the stock solution into single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

- Storage: Label aliquots clearly with compound name, concentration, date, and storage conditions. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [3].

Calculation Example: For a 5 mM stock solution in 5 mL DMSO:

- Required mass = (5 mM) × (0.19625 g/mol) × (0.005 L) = 0.0049 g or 4.9 mg

Working Solution Preparation for Biological Assays

The following workflow diagram illustrates the systematic process for preparing stock solutions and experimental working solutions of cyclo(L-Pro-L-Val):

Diagram 1: Workflow for cyclo(L-Pro-L-Val) Stock Solution Preparation

For biological assays requiring specific concentrations, the concentrated DMSO stock can be diluted in appropriate buffers or culture media. It is critical to ensure that the final DMSO concentration in biological assays does not exceed 0.1-1.0% (v/v) to maintain cell viability and prevent solvent-mediated effects.

Storage and Stability Guidelines

Storage Conditions

Proper storage is essential for maintaining the stability and bioactivity of cyclo(L-Pro-L-Val) solutions. The following table summarizes recommended storage conditions:

Table 3: Storage Conditions and Stability Profiles

| Form | Temperature | Duration | Additional Protection |

|---|---|---|---|

| Powder | -20°C | 3 years | Protect from moisture and light |

| Powder | 4°C | 2 years | Protect from moisture and light |

| DMSO Stock | -80°C | 6 months | Single-use aliquots, sealed environment |

| DMSO Stock | -20°C | 1 month | Single-use aliquots, sealed environment |

| Working Solution | 4°C | 1 week | Protected from light |

| Working Solution | Room temperature | Several days | For immediate use only |

For long-term stability, storing the compound as a powder at -20°C provides the best preservation, with stability maintained for up to 3 years under these conditions [3]. When preparing stock solutions, single-use aliquoting is strongly recommended to minimize repeated freeze-thaw cycles that can compromise stability through degradation or epimerization at chiral centers [2].

Stability Monitoring

Regular assessment of stock solution integrity is recommended through:

- Visual inspection for discoloration or precipitation

- Periodic biological activity testing using reference assays

- Analytical verification via HPLC or MS for long-stored solutions

- UV-Vis spectroscopy to detect degradation products (molar absorptivity ε-value can be used for quantification) [2]

Biological Activity and Research Applications

Antimicrobial Applications

cyclo(L-Pro-L-Val) demonstrates significant antimicrobial properties against plant pathogenic microorganisms. Research has shown particular efficacy against Gram-positive bacteria, including R. fascians LMG 3605, with toxicity comparable to chloramphenicol at equivalent concentrations [3]. This specific antimicrobial profile suggests potential applications as a biopesticide for agricultural use or as a lead compound for developing novel antibacterial agents targeting Gram-positive pathogens.

The compound's structural rigidity and chiral configuration contribute to its biological activity, as stereochemistry is a known determinant of function in diketopiperazines [2]. The L-Pro-L-Val configuration found in naturally occurring isolates appears to be the bioactive stereoisomer, though comprehensive structure-activity relationship studies comparing all stereoisomers would provide further insight into optimal configurations for maximum antimicrobial efficacy.

Potential Research Applications

Beyond its documented antimicrobial effects, cyclo(L-Pro-L-Val) presents several promising research applications:

- Chemical Biology Tool: The compound's specific interactions with biological targets make it valuable for studying microbial communication systems and identifying novel cellular receptors [1].

- Lead Compound Optimization: The DKP scaffold provides a privileged structure for medicinal chemistry optimization, allowing for structural modifications to enhance potency, selectivity, or pharmacokinetic properties [1].

- Biofilm Studies: Related DKPs have demonstrated effects on bacterial biofilm formation [2], suggesting potential applications for cyclo(L-Pro-L-Val) in microbial ecology and biofilm disruption research.

- Cancer Research: While not directly documented for cyclo(L-Pro-L-Val), proline-based DKPs in general have demonstrated anticancer properties [1], suggesting possible investigation in oncology applications.

Formulation Strategies for Biological Assays

In Vitro Formulations

For cell-based assays, appropriate formulation is crucial to maintain compound bioavailability while minimizing solvent toxicity. The following table presents optimized formulation protocols for various experimental applications:

Table 4: Experimental Formulation Protocols for Biological Assays

| Application | Formulation Composition | Preparation Method | Final DMSO Concentration |

|---|---|---|---|

| Injection Formulation 1 | DMSO:Tween 80:Saline = 10:5:85 | Add 50μL Tween 80 to 100μL DMSO stock, then 850μL saline | 1% |

| Injection Formulation 2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 | Sequential addition with mixing | 1% |

| Injection Formulation 3 | DMSO:Corn oil = 10:90 | Direct mixture | 1% |

| Oral Formulation 1 | 0.5% CMC Na suspension | Suspend compound in 0.5% carboxymethylcellulose sodium | 0% |

| Oral Formulation 2 | PEG400 solution | Direct dissolution in PEG400 | 0% |

| Cell Culture | DMSO:Media = 1:1000 | Dilute DMSO stock in culture media | 0.1% |

These formulations have been adapted from recommended protocols for cyclic dipeptides and related compounds [3]. The injection formulations provide options for parenteral administration in animal studies, while the oral formulations facilitate gastrointestinal delivery. For in vitro cell culture studies, maintaining DMSO concentrations below 0.1% is critical to avoid cellular toxicity while ensuring adequate compound solubility.

Concentration Calculations for Experimental Use

The following dot script illustrates the decision-making process for selecting appropriate formulation strategies based on research applications:

Diagram 2: Formulation Strategy Selection Based on Research Application

Technical Considerations and Troubleshooting

Common Technical Challenges

Researchers may encounter several technical challenges when working with cyclo(L-Pro-L-Val):

Precipitation Issues: If compound precipitates from solution upon dilution, consider:

- Gradual, stepwise dilution with constant vortexing

- Slight warming of the solution to 25-30°C

- Alternative formulation approaches with enhanced surfactants

- Sonication for 1-2 minutes to resuspend

Biological Activity Variability: Inconsistent results in biological assays may stem from:

- Epimerization at chiral centers during storage [2]

- Degradation due to repeated freeze-thaw cycles

- Solvent evaporation changing actual concentration

- Incomplete dissolution before aliquoting

Analytical Verification: For critical applications, verify compound integrity and concentration using:

- HPLC with UV detection (using published ε-values for quantification) [2]

- Mass spectrometry for identity confirmation

- NMR for structural verification and detection of degradation

Optimization Strategies

To ensure reproducible and reliable experimental results with cyclo(L-Pro-L-Val):

- Standardize Dissolution Protocols: Always use the same dissolution method (vortexing time, temperature, sonication) across experiments.

- Validate Stock Concentrations: Periodically verify stock solution concentrations using UV spectrophotometry based on published molar absorptivity values.

- Minimize Freeze-Thaw Cycles: Maintain strict aliquoting practices and discard aliquots after single use.

- Document Stereochemical Integrity: For long-term studies, periodically verify stereochemical purity using electronic circular dichroism (ECD) if available, as ECD can clearly differentiate DKP stereoisomers [2].

Conclusion

cyclo(L-Pro-L-Val) represents a promising diketopiperazine scaffold with demonstrated biological activities and potential applications across multiple research domains. The protocols and application notes presented here provide researchers with comprehensive guidelines for the proper preparation, characterization, and application of cyclo(L-Pro-L-Val) stock solutions. Particular attention to stereochemical integrity, appropriate formulation strategies, and optimized storage conditions will ensure maximum compound stability and reproducible experimental results. As research on cyclic dipeptides continues to expand, these standardized protocols will facilitate the systematic investigation of cyclo(L-Pro-L-Val)'s mechanism of action and potential therapeutic or agricultural applications.

References

In Vitro Bioactivity and Testing Protocols for Cyclo(L-Pro-L-Val)

Introduction and Mechanism of Action

Cyclo(L-Pro-L-Val) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class. With a molecular weight of 196.25 g/mol, it falls within a category of peptides recognized for their stability and potential as pharmaceutical scaffolds [1]. This compound exhibits dual antimicrobial and anti-inflammatory activities, making it a molecule of interest for both agricultural and therapeutic applications [2].

Its anti-inflammatory effect is primarily mediated through the inhibition of the NF-κB signaling pathway. Research indicates that cyclo(L-Pro-L-Val) can inhibit the phosphorylation of key signaling molecules, including IKKα, IKKβ, and I-κBα, thereby preventing the activation and nuclear translocation of the transcription factor NF-κB. This, in turn, leads to the downregulation of the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately reducing the production of nitric oxide (NO) and other inflammatory mediators [2].

Quantitative Bioactivity Data Summary

The following tables summarize key quantitative data from in vitro studies on cyclo(L-Pro-L-Val).

Table 1: Anti-inflammatory Activity in RAW 264.7 Macrophages [2]

| Assay Type | Cell Line/Model | Concentration | Key Results | Significance/Value |

|---|---|---|---|---|

| NO Production Inhibition | LPS-stimulated RAW 264.7 | 25-100 µM | Significant inhibition of NO production; effect equivalent to L-NMMA (positive control) | IC₅₀ not specified, but effect is concentration-dependent |

| Western Blot Analysis | LPS-stimulated RAW 264.7 | 50 µM, 100 µM | Inhibited phosphorylation of IKKα/β, I-κBα, and NF-κB; suppressed iNOS and COX-2 expression | Confirmed mechanism of action via NF-κB pathway inhibition |

Table 2: Antimicrobial Activity and Cytotoxicity Profile [2]

| Assay Type | Organism/Cell Line | Concentration | Key Results | Significance/Value |

|---|---|---|---|---|

| Antibacterial Activity | Rhodococcus fascians LMG 3605 | MIC = 19.6 mg/mL | Toxic activity comparable to 25 mg/mL Chloramphenicol | Potency against plant pathogen |

| Cytotoxicity (MTT Assay) | Human HCT-116 cells | > 100 µM | EC₅₀ > 100 µM | Low cytotoxicity in human colon carcinoma cell line |

| Cytotoxicity (MTT Assay) | Human HEK293 cells | > 100 µM | EC₅₀ > 100 µM | Low cytotoxicity in human embryonic kidney cell line |

Detailed Experimental Protocols

Protocol: Inhibition of NO Production in Macrophages

This protocol assesses the anti-inflammatory activity of cyclo(L-Pro-L-Val) by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages [2].

Materials and Reagents:

- Cell Line: RAW 264.7 macrophage cell line.

- Test Compound: cyclo(L-Pro-L-Val) (prepared as a stock solution in DMSO).

- Inducer: Lipopolysaccharide (LPS) from E. coli.

- Control: L-NMMA (NG-Monomethyl-L-arginine), an iNOS inhibitor.

- Assay Kit: Griess reagent system for nitrite measurement.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well culture plate at a density of (1 \times 10^5) cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

- Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(L-Pro-L-Val) (e.g., 25, 50, and 100 µM) for 1 hour. Include control groups (vehicle control with DMSO and a positive control like L-NMMA).

- Stimulation: Co-incubate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and iNOS expression.

- Nitrite Measurement: After 24 hours, collect 100 µL of cell culture supernatant from each well. Mix with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

- Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Determine the nitrite concentration in each sample by comparing to a standard curve of sodium nitrite.

- Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only stimulated control group.

Protocol: Western Blot Analysis of NF-κB Pathway

This protocol details the steps to analyze the effect of cyclo(L-Pro-L-Val) on the protein expression and phosphorylation levels of key components in the NF-κB pathway [2].

Materials and Reagents:

- Antibodies: Phospho-specific antibodies against IKKα/β, I-κBα, and NF-κB p65. Antibodies for total protein and for iNOS and COX-2.

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

- Other: SDS-PAGE gels, PVDF or nitrocellulose membranes, ECL detection reagents.

Procedure:

- Cell Treatment and Lysis: Treat RAW 264.7 cells as described in the NO production protocol (e.g., pre-treatment with 50 and 100 µM cyclo(L-Pro-L-Val) for 1 hour, followed by LPS stimulation for 24 hours). After treatment, lyse the cells using ice-cold RIPA buffer and centrifuge to collect the supernatant.

- Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA or Bradford assay. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

- Protein Transfer: Transfer the separated proteins from the gel to a membrane.

- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with specific primary antibodies diluted in blocking buffer overnight at 4°C. The next day, incubate with appropriate HRP-conjugated secondary antibodies.

- Signal Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

- Data Analysis: Normalize the band intensity of phospho-proteins to their total protein or a loading control (e.g., β-actin) to determine the level of pathway inhibition.

Protocol: Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of cyclo(L-Pro-L-Val) against bacterial pathogens like Rhodococcus fascians [2].

Materials and Reagents:

- Bacterial Strain: Rhodococcus fascians LMG 3605.

- Culture Medium: Appropriate broth medium (e.g., Tryptic Soy Broth).

- Positive Control: Chloramphenicol.

Procedure:

- Inoculum Preparation: Grow the bacterial strain to mid-log phase and adjust the turbidity to a standard density (e.g., 0.5 McFarland standard).

- Compound Dilution: Prepare a two-fold serial dilution of cyclo(L-Pro-L-Val) in a 96-well microtiter plate using the culture broth.

- Inoculation: Add the standardized bacterial inoculum to each well.

- Incubation and Reading: Incubate the plate at the optimal temperature for the test organism (e.g., 28°C) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a generalized experimental workflow for evaluating cyclo(L-Pro-L-Val).

Figure 1: Anti-inflammatory mechanism of cyclo(L-Pro-L-Val) via NF-κB pathway inhibition.

Figure 2: Experimental workflow for anti-inflammatory activity assessment.

Discussion and Conclusion

The data indicates that cyclo(L-Pro-L-Val) is a bioactive cyclic dipeptide with a compelling in vitro profile. Its low cytotoxicity (EC₅₀ > 100 µM) in human cell lines like HCT-116 and HEK293, combined with significant anti-inflammatory and antimicrobial effects at lower concentrations, suggests a favorable therapeutic window for further investigation [2].

The compound's ability to specifically target the NF-κB pathway provides a rational mechanistic basis for its observed anti-inflammatory effects. This makes it a valuable tool for researching inflammation-related diseases and a promising candidate for the development of biopesticides in agriculture and therapeutics for inflammation-related diseases [2]. Furthermore, the stability and structural versatility inherent to cyclic peptides, as highlighted in the literature, support the potential for optimizing cyclo(L-Pro-L-Val) for enhanced potency and drug-like properties [1].

References

cyclo(L-Pro-L-Val) gene expression profiling MRSA

Foundational Knowledge & Core Techniques

The following resources from your search provide established methods for the molecular characterization of MRSA and quantitative gene expression analysis, which form the essential toolkit for your proposed study.

- Molecular Characterization of MRSA: A 2022 study offers a detailed protocol for the molecular typing of MRSA isolates from bloodstream infections, including Multilocus Sequence Typing (MLST), spa typing, and SCCmec typing. It also describes virulence gene profiling via polymerase chain reaction (PCR), detecting genes such as Panton-Valentine leukocidin (lukS/F-PV), hemolysins (hla, hld), and adhesion factors (icaA, clfA) [1].

- Quantitative PCR (qPCR) Assay: The SaQuant assay is a peer-reviewed, highly specific qPCR method designed for the detection and quantification of S. aureus. The publication provides full primer and probe sequences, along with validated protocols for DNA extraction and amplification, which you can directly adapt for quantifying bacterial load or specific gene expression in your experiments [2].

- Transcriptomic Analysis in Host Environments: A 2025 study uses metatranscriptomic analysis to investigate the gene expression of two MRSA lineages (ST9 and ST398) during colonization of porcine nasal tissue. This represents a sophisticated, state-of-the-art approach for profiling bacterial gene expression in situ or under host-mimicking conditions [3].

Experimental Protocol for MRSA Gene Expression Profiling

Based on the gathered resources, here is a synthesized protocol you can adapt to study the effect of cyclo(L-Pro-L-Val) on MRSA.

Objective: To profile the transcriptomic response of MRSA to sub-inhibitory concentrations of the dipeptide cyclo(L-Pro-L-Val).

1. Bacterial Strains and Culture Conditions

- Strains: Select relevant MRSA strains. Common laboratory strains like JE2 (USA300 background) or clinically relevant lineages such as ST398 or ST5 are well-characterized [1] [4].

- Culture Conditions: Grow bacteria in a suitable broth (e.g., Tryptic Soy Broth) at 37°C with shaking. For stress condition studies, you may adapt parameters like temperature (35°C), pH (6), or NaCl concentration (5%) based on your research focus [4].

2. Compound Treatment and RNA Extraction

- Treatment: Prepare a stock solution of cyclo(L-Pro-L-Val). Grow MRSA to mid-exponential phase and divide the culture into two aliquots. Treat the test aliquot with a sub-inhibitory concentration of the dipeptide, while the control aliquot receives the solvent only. Incubate for a defined period.

- RNA Preservation & Extraction: Stabilize bacterial RNA immediately by adding a reagent like RNAprotect. Harvest cells by centrifugation and extract total RNA using a commercial kit with an on-column DNase digestion step to remove genomic DNA contamination.

3. Transcriptomic Profiling and Analysis

- Method Selection:

- qPCR: For targeted analysis of specific genes (e.g., virulence or toxin genes identified in foundational research [1]), use the SaQuant qPCR method [2]. Design primers for your genes of interest and normalize data to a stable housekeeping gene.

- RNA-Seq: For a global, unbiased profile, perform RNA sequencing. This is the method used in the metatranscriptomic study of colonizing MRSA [3].

- Library Preparation and Sequencing: Use a strand-specific protocol for ribosomal RNA depletion and cDNA library construction. Sequence the libraries on an appropriate platform.

- Bioinformatic Analysis: The standard workflow is shown in the diagram below.

Summary of Available Data and Research Gaps

The table below summarizes the key information available and the specific gap regarding your compound of interest.

| Aspect | Available Data & Resources | Gap regarding cyclo(L-Pro-L-Val) |

|---|---|---|

| MRSA Biology | Molecular typing schemes, virulence gene catalogs, strain diversity (e.g., ST59, ST5 in China; ST398, USA300 globally) [1] [3]. | No specific gene expression data for this dipeptide. |

| Dipeptide Effects | Evidence that dipeptides (e.g., Pro-Hyp) can influence cellular behavior in mammals; enzymatic synthesis of dipeptides like cyclo(d-Pro-L-Arg) [5] [6]. | No published studies on cyclo(L-Pro-L-Val)'s bioactivity in bacterial systems. |

| Profiling Methods | Robust, published protocols for qPCR [2] and transcriptomics [3] [4] in MRSA. | A direct protocol for applying these to your compound needs to be established. |

A Path Forward for Your Research

Given that cyclo(L-Pro-L-Val) appears to be a novel candidate in the context of MRSA, your research would be pioneering. Here is a logical sequence to guide your project:

- Confirm Bioactivity: Begin by conducting minimum inhibitory concentration (MIC) assays to determine if and at what concentrations cyclo(L-Pro-L-Val) affects MRSA growth.

- Pilot Transcriptomic Study: Using a sub-inhibitory concentration from the MIC assay, perform an RNA-Seq experiment following the protocol outlined above. This hypothesis-free approach will identify which pathways (e.g., toxin production, cell wall synthesis, stress response, or metabolism) are affected.

- Validate and Deep-Dive: Use the SaQuant qPCR protocol [2] to validate key gene expression changes from your RNA-Seq data in independent biological replicates.

- Integrate with Proteomics: To fully understand the functional outcome, consider a proteomics approach similar to the one used to study MRSA under environmental stress [4], which can reveal if transcript changes translate to the protein level.

References

- 1. Molecular characterization and virulence gene profiling of ... [pmc.ncbi.nlm.nih.gov]

- 2. SaQuant: a real-time PCR assay for quantitative assessment ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of colonization and survival strategies of ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparative proteomics analysis of MRSA under different ... [nature.com]

- 5. One-Pot Synthesis of Diverse dl-Configuration Dipeptides ... [pmc.ncbi.nlm.nih.gov]

- 6. The dipeptide prolyl-hydroxyproline promotes cellular ... [pmc.ncbi.nlm.nih.gov]

cyclo(L-Pro-L-Val) inhibition phytopathogenic microorganisms

Antimicrobial Activity of Cyclic Dipeptides: An Overview

Although not specific to cyclo(L-Pro-L-Val), recent research highlights the significant potential of cyclic dipeptides as antimicrobial agents. One review notes that cyclic dipeptides from plants and microorganisms play multifunctional roles in plant defense, exhibiting broad-spectrum activity against fungal pathogens and bacteria [1]. Furthermore, the exogenous application of the cyclic dipeptide cyclo(L-Ala-Gly) has been demonstrated to contribute to salinity stress tolerance in plants, indicating the bioactivity of this class of compounds [1].

General Framework for Antimicrobial Evaluation

The following table outlines a general experimental workflow for assessing the antimicrobial properties of a bioactive compound like cyclo(L-Pro-L-Val). This framework is synthesized from methods used to evaluate other antimicrobial agents, including plant extracts and peptides [2] [1].

| Stage | Objective | Key Parameters & Methods |

|---|---|---|

| 1. Sample Preparation | Solubilize the compound for bioassays. | Use solvents like DMSO (e.g., 50 mg/mL stock); may require cyclodextrin complexes to enhance aqueous solubility [3] [2]. |

| 2. In Vitro Antifungal Assay | Determine inhibitory activity against phytopathogenic fungi. | Mycelial Growth Inhibition: Use solid test mediums (e.g., Potato Dextrose Agar) with a series of compound concentrations; place a fungal agar disk in the center; calculate inhibition percentage and EC50 (effective concentration for 50% inhibition) [2]. |

| 3. Investigation of Mechanism of Action | Elucidate how the compound exerts its effect. | SDH Enzyme Inhibition: Measure IC50 (half-maximal inhibitory concentration) against target enzymes like Succinate Dehydrogenase (SDH) [2]. Cell Membrane Permeability: Assess changes in pathogen cell membrane integrity [2]. | | 4. In Vivo Efficacy Study | Validate activity in a plant system. | Treat plants infected with a pathogen (e.g., kiwifruit soft rot, oilseed rape sclerotinia); calculate disease control efficacy at a specific dose and time post-application [2]. |

Detailed Experimental Protocol: Mycelial Growth Inhibition

This protocol, adapted from methodologies used to evaluate novel SDH inhibitors, provides a detailed guide for one of the key experiments listed above [2].

- Principle: The antifungal activity is evaluated by measuring the inhibition of mycelial radial growth on a solid medium containing the test compound.

- Materials:

- Test Compound:

cyclo(L-Pro-L-Val) - Pathogenic Fungi: Wild-type strains of target phytopathogens (e.g., Botryosphaeria dothidea, Fusarium oxysporum).

- Media: Potato Dextrose Agar (PDA).

- Equipment: Climate chamber, sterile Petri dishes, cork borer.

- Test Compound:

- Procedure:

- Prepare Stock Solution: Dissolve

cyclo(L-Pro-L-Val)in DMSO to create a 50 mg/mL stock solution. - Prepare Test Medium: Add 0.1 mL of the stock solution and 0.9 mL of DMSO to 9 mL of 0.1% Tween-20 aqueous solution. Mix this into 90 mL of molten PDA to create a solid test medium with a final concentration of 50 µg/mL (containing 1% DMSO). Pour into sterile Petri dishes.

- Prepare Control: Create a control medium with an equal volume of aqueous solution containing 1% DMSO but no active compound.

- Inoculate: Place a 0.5 cm agar disk from a fresh, actively growing fungal culture in the center of each Petri dish.

- Incubate: Incubate all plates in a climate chamber at 25–28 °C until the average colony diameter in the control group reaches 6.0–6.5 cm.

- Calculate Inhibition: Measure the average colony diameter for the treatment group (C1) and the control group (CK). Calculate the inhibition percentage using the formula: Inhibition (%) = [(CK - C1) / (CK − 0.5)] × 100

- Determine EC50: Repeat the assay with a series of concentrations (e.g., 25, 12.5, 6.25, 3.125, and 1.5625 µg/mL) and calculate the EC50 value.

- Prepare Stock Solution: Dissolve

Strategies to Enhance Bioavailability

A major challenge with many plant-derived bioactive compounds, which may also apply to cyclo(L-Pro-L-Val), is poor water solubility. The search results highlight cyclodextrin complexation as a highly effective strategy to overcome this [3] [4] [5].

- Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic guest molecules, dramatically improving their solubility and stability in aqueous solutions [3] [4].

- Evidence of Efficacy: Complex formation with β-cyclodextrin increased the aqueous solubility of allylpolyalkoxybenzenes and terpenoids by 10–1000 times, achieving 90–98% encapsulation [3]. Similarly, cyclodextrin encapsulation of halophyte extracts significantly enhanced the recovery and antioxidant activity of bioactive compounds during simulated digestion [5].

- Recommended Approach: Consider forming an inclusion complex between

cyclo(L-Pro-L-Val)and a cyclodextrin (e.g., β-cyclodextrin or its hydroxypropyl derivative, HP-β-CD) to improve its bioavailability in biological assays [3] [4].

Pathway and Workflow Visualization

The diagram below illustrates the logical workflow for investigating and applying cyclo(L-Pro-L-Val) based on the general principles gathered from the literature.

Key Recommendations for Future Research

To advance the study of cyclo(L-Pro-L-Val), I suggest you focus on the following steps, as specific data was not available in the current search: